N-(8-methoxyquinolin-5-yl)furan-2-carboxamide
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Overview
Description
N-(8-methoxyquinolin-5-yl)furan-2-carboxamide is a heterocyclic compound that combines a quinoline moiety with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methoxyquinolin-5-yl)furan-2-carboxamide typically involves the reaction of 8-methoxyquinoline with furan-2-carboxylic acid or its derivatives. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond under mild conditions .
Industrial Production Methods
This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(8-methoxyquinolin-5-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the C5 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
N-(8-methoxyquinolin-5-yl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a candidate for anticancer and anti-inflammatory drugs due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N-(8-methoxyquinolin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells, while the furan ring can interact with proteins, modulating their activity. These interactions can lead to the disruption of key biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyquinolin-8-yl)furan-2-carboxamide
- N-(furan-2-ylmethyl)-1H-indole-3-carboxamide
- 3-(furan-2-yl)-N-(6-methoxyquinolin-8-yl)-1H-pyrazole-5-carboxamide
Uniqueness
N-(8-methoxyquinolin-5-yl)furan-2-carboxamide is unique due to its specific substitution pattern on the quinoline ring, which can influence its reactivity and biological activity. The presence of the methoxy group at the 8-position of the quinoline ring can enhance its ability to interact with biological targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
N-(8-methoxyquinolin-5-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-19-12-7-6-11(10-4-2-8-16-14(10)12)17-15(18)13-5-3-9-20-13/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTCUQYBNHCUOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)NC(=O)C3=CC=CO3)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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